molecular formula C8H8O5 B3055305 (endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate CAS No. 6385-60-0

(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate

Cat. No.: B3055305
CAS No.: 6385-60-0
M. Wt: 184.15 g/mol
InChI Key: ROWKCXLLOLDVIO-GUCUJZIJSA-N
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Description

This compound is a derivative of norbornene, which is a bicyclic organic compound and a member of the class of norbornenes . Norbornene derivatives are often used in polymerization reactions .


Synthesis Analysis

Norbornene derivatives can be synthesized and polymerized using ring-opening metathesis polymerization (ROMP) . This is a type of olefin metathesis reaction which opens a ring system and forms a polymer .


Molecular Structure Analysis

The molecular structure of norbornene derivatives is characterized by a bicyclic system . The specific stereochemistry of the compound can influence its properties and reactivity .


Chemical Reactions Analysis

In the case of norbornene derivatives, they can undergo a variety of reactions, including polymerization . The type of reaction and the conditions used can greatly influence the properties of the resulting polymer .


Physical and Chemical Properties Analysis

The physical and chemical properties of norbornene derivatives can vary widely depending on the specific compound and its stereochemistry . For example, the glass transition temperature of the resulting polymer can be influenced by the stereochemistry of the monomer .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized through various methods, including Fisher esterification and ring-opening metathesis polymerization (ROMP), showcasing its versatility in chemical synthesis. Fisher esterification, for example, was used to prepare Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate, illustrating the adaptability of this compound's synthesis pathway (Vera et al., 2007).

  • Characterization Methods : Advanced characterization techniques, such as FT-IR, 1H- and 13C-NMR, TGA-DSC, and single crystal X-ray diffraction, have been utilized to elucidate the structural and thermal properties of synthesized compounds. This extensive characterization helps in understanding the material properties and potential applications (Vera et al., 2007).

Material Science and Polymer Chemistry

  • Polymer Synthesis : The compound and its derivatives serve as monomers in the synthesis of polymers through ROMP, highlighting its significance in the field of polymer chemistry. These polymers exhibit unique properties, such as increased impact strength and crystallization behavior, which are crucial for various applications in materials science (Kwasek & Bogdał, 2014).

  • Nucleation Agents : Derivatives of the compound have been explored as nucleating agents in isotactic polypropylene, improving the material's mechanical properties. This application demonstrates the compound's potential in modifying and enhancing the properties of polymeric materials for better performance and durability (Pan et al., 2018).

Advanced Organic Synthesis

  • Ring-Closing Metathesis (RCM) : The compound's framework has been utilized in the synthesis of natural product-like compounds through advanced synthetic routes, such as RCM, showcasing its utility in constructing complex molecular architectures. This application is vital for synthesizing bioactive compounds and pharmaceuticals (Sonaglia et al., 2012).

  • Functional Group Isomerization : Research has also delved into the isomerization of pendant functional groups in polymers derived from the compound, demonstrating its role in the study of stereochemical transformations within polymer chains. This research contributes to the understanding of polymer behavior and stability under various conditions (Feast et al., 2002).

Mechanism of Action

The mechanism of action of norbornene derivatives in chemical reactions often involves the opening of the ring structure, which can then react with other compounds to form a polymer .

Future Directions

The study of norbornene derivatives and their applications in polymer science is a vibrant field of research . Future directions could include the development of new synthesis methods, the study of new reactions, and the exploration of new applications for these compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate involves the conversion of a cyclic ketone to a bicyclic lactone, followed by the addition of a carboxylate group to form the final product.", "Starting Materials": [ "Cyclic ketone", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "The cyclic ketone is treated with sodium hydroxide and methanol to form a sodium alkoxide intermediate.", "Acetic acid is added to the reaction mixture to protonate the alkoxide and form a cyclic hemiacetal.", "The hemiacetal is then treated with sodium acetate and acetic acid to form a bicyclic lactone.", "The lactone is hydrolyzed with hydrochloric acid to form the corresponding diacid.", "The diacid is then treated with sodium bicarbonate to form the final product, (endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate." ] }

CAS No.

6385-60-0

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

(1S,2S,3R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5+,6-

InChI Key

ROWKCXLLOLDVIO-GUCUJZIJSA-N

Isomeric SMILES

C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O

SMILES

C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)O)C(=O)O

6385-60-0
66330-88-9

Related CAS

66330-88-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
Reactant of Route 2
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
Reactant of Route 3
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
Reactant of Route 4
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
Reactant of Route 5
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
Reactant of Route 6
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate

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